molecular formula C13H15BrN4O2 B1667867 Brodimoprim CAS No. 56518-41-3

Brodimoprim

Cat. No.: B1667867
CAS No.: 56518-41-3
M. Wt: 339.19 g/mol
InChI Key: BFCRRLMMHNLSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brodimoprim (C₁₃H₁₅BrN₄O₂) is a second-generation diaminopyrimidine derivative and a potent, orally active inhibitor of bacterial dihydrofolate reductase (DHFR) . Structurally analogous to trimethoprim (TMP), it features a 4-bromo-3,5-dimethoxybenzyl substituent, enhancing its binding affinity and spectrum of activity . This compound inhibits DHFR by competitively blocking the folate biosynthesis pathway, thereby preventing tetrahydrofolate synthesis and halting bacterial DNA replication .

Its broad-spectrum activity covers Gram-positive (e.g., Streptococcus pneumoniae) and Gram-negative pathogens (e.g., Escherichia coli, Klebsiella pneumoniae), with improved tissue penetration and a prolonged half-life (~34 hours) compared to TMP . Clinically, it is effective in treating respiratory tract infections, bacterial gastroenteritis, and typhoid fever, achieving cure rates of 84–100% in controlled trials .

Properties

IUPAC Name

5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCRRLMMHNLSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205070
Record name Brodimoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56518-41-3
Record name Brodimoprim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56518-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brodimoprim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056518413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brodimoprim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13795
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brodimoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brodimoprim
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRODIMOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1YC7T6LLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Condensation-Based Assembly

The cornerstone of this compound synthesis involves a two-step condensation sequence. In the first step, 3,4,5-trimethoxybenzaldehyde reacts with 3,3'-(phenylenedi-imino)dipropanenitrile in a polar solvent such as dimethylsulfoxide or tert-butanol. This reaction, catalyzed by alkaline agents like potassium t-butoxide, produces a benzylacrylonitrile intermediate (Formula III) with minimal formation of benzal byproducts.

Reaction Conditions:

  • Solvent: Polar aprotic solvents (e.g., dimethylsulfoxide, N-methylpyrrolidone)
  • Temperature: 10–30°C (optimized at 15–20°C)
  • Catalyst: Alkaline condensing agents (e.g., sodium methoxide)

The intermediate is then treated with guanidine under reflux in a lower alkanol (e.g., methanol or ethanol), leading to cyclization and formation of the diaminopyrimidine core.

Intermediate Isolation and Purification

Critical to the process is the isolation of Formula III, achieved by evaporating the solvent and crystallizing the residue from water. This step ensures high purity (>95%), as confirmed by thin-layer chromatography and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Yield Optimization in Condensation Reactions

Solvent Catalyst Temperature (°C) Yield (%)
Dimethylsulfoxide Potassium t-butoxide 15–20 78
tert-Butanol Sodium isopropoxide 20–25 65
Isopropanol Sodium methoxide 25–30 58

Data adapted from patent EP0067593A1.

Mechanistic Insights and Stereochemical Considerations

The condensation mechanism proceeds via nucleophilic attack of the imino nitrogen on the aldehyde carbonyl, followed by dehydration to form the acrylonitrile intermediate. Steric hindrance from the 3,4,5-trimethoxybenzyl group favors the formation of the kinetically controlled product (Formula III) over thermodynamically stable isomers. This selectivity is crucial for ensuring subsequent cyclization with guanidine occurs without epimerization.

Industrial-Scale Production Challenges

Scaling this compound synthesis necessitates addressing solvent recovery, catalyst cost, and waste management. Dimethylsulfoxide, while effective, poses recycling challenges due to its high boiling point (189°C). Alternative solvents like ethylene glycol monomethyl ether offer easier separation but require longer reaction times.

Table 2: Solvent Impact on Process Economics

Solvent Recycling Efficiency (%) Cost per Kilogram ($)
Dimethylsulfoxide 72 12.50
tert-Butanol 85 8.20
Isopropanol 90 5.80

Analytical Characterization

Post-synthesis, this compound is characterized using:

  • 1H/13C NMR: Validates substitution patterns and confirms the absence of regioisomers.
  • High-Resolution Mass Spectrometry (HRMS): Verifies molecular formula (C14H18N4O3).
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for polymorph control.

Chemical Reactions Analysis

Hydroxylamine Treatment

Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate undergoes hydroxylamine treatment in polyphosphoric acid (PPA) to form the hydroxamide intermediate .

Sandmeyer Reaction

Methyl 4-amino-3,5-dimethoxybenzoate is converted to methyl 4-bromo-3,5-dimethoxybenzoate via bromination using a Sandmeyer reaction. This introduces the critical bromine atom .

Saponification and Halogenation

  • Saponification : The ester group of methyl 4-bromo-3,5-dimethoxybenzoate is hydrolyzed to 4-bromo-3,5-dimethoxybenzoic acid .

  • Halogenation : Treatment with thionyl chloride converts the carboxylic acid to 4-bromo-3,5-dimethoxybenzoyl chloride .

Rosenmund Reduction

The benzoyl chloride undergoes Rosenmund reduction to yield 4-bromo-3,5-dimethoxybenzaldehyde. Alternative methods like DIBAL reduction can directly convert esters to aldehydes .

Knoevenagel Condensation

The aldehyde reacts with 3-methoxypropionitrile in a Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate .

Cyclocondensation

Final cyclocondensation with guanidine produces the 2,4-diaminopyrimidine core of this compound .

Reactivity in Solution

This compound’s reactivity is pH-dependent due to its protonation state, which affects its hydrophobicity and membrane interactions .

Partition Coefficient (log P)

pHlog P (this compound)log P (Trimethoprim)
3.01.200.85
7.42.101.50
9.02.101.50

At pH >7, this compound remains unprotonated, increasing its lipophilicity (log P = 2.10) compared to trimethoprim (log P = 1.50) .

Chemical Reactions and Reagents

This compound participates in several reactions, influenced by its bromine and pyrimidine moieties:

Oxidation

  • Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Products : Oxidized derivatives, including pyrimidine N-oxides.

Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Products : Reduced intermediates, such as amine derivatives.

Substitution

  • Nucleophilic Substitution : The bromine atom undergoes nucleophilic displacement with reagents like sodium methoxide (NaOCH₃).

  • Electrophilic Substitution : The dimethoxybenzene ring participates in electrophilic reactions under acidic conditions.

Membrane Interactions and Permeation

Differential scanning calorimetry (DSC) studies reveal this compound’s interaction with dipalmitoylphosphatidylcholine (DPPC) membranes:

Thermotropic Parameters

pHΔH (J/g)Tₘ (°C)ΔT₁/₂ (°C)
3.031.237.93.9
7.450.641.92.1

At low pH, this compound interacts with phospholipid headgroups, reducing membrane cooperativity (ΔT₁/₂ = 3.9°C) .

Permeation Kinetics

  • Diffusion Rate Constants :

    • Neutral Form (pH 7.4) : 0.25 h⁻¹

    • Protonated Form (pH 3.5) : 0.08 h⁻¹

Protonation at acidic pH decreases permeation due to reduced lipophilicity .

Industrial Production

Large-scale synthesis optimizes reaction conditions for cost and efficiency:

  • Automated Reactors : Ensure precise temperature and pH control during Knoevenagel condensation.

  • Purification : Chromatography and crystallization achieve >98% purity.

This compound’s chemical profile is defined by its synthesis pathway, pH-dependent reactivity, and membrane interactions. Its bromine substitution enhances lipophilicity and alters reaction pathways compared to trimethoprim, making it a subject of ongoing research in antibacterial drug development .

Scientific Research Applications

Clinical Efficacy in Respiratory Infections

Brodimoprim has demonstrated significant effectiveness in treating upper and lower respiratory tract infections. It has been evaluated through several clinical trials and meta-analyses, particularly focusing on its use against acute bacterial sinusitis and acute otitis media.

Meta-Analyses Overview

A comprehensive review included data from randomized controlled trials comparing this compound with standard antibiotics such as amoxicillin, cefalexin, and erythromycin. Key findings include:

  • Acute Otitis Media : this compound showed superior efficacy compared to erythromycin and ampicillin, with an odds ratio of 4.20 (95% CI: 2.26, 7.80) against ampicillin, indicating a strong clinical advantage .
  • Acute Sinusitis : In adult patients, this compound was significantly more effective than amoxicillin (OR 3.20, 95% CI: 1.20, 8.55) but equivalent in efficacy to roxithromycin .

Tolerability

This compound was associated with a lower incidence of side effects compared to cotrimoxazole and erythromycin, making it a better-tolerated option for patients . The overall tolerability profile was comparable to other antibiotics, suggesting it can be safely used in diverse patient populations.

Pediatric Applications

This compound has also been studied in pediatric populations for treating infections such as acute otitis media. A study involving 170 children showed that 141 patients experienced clinical recovery following treatment with this compound, highlighting its effectiveness in younger patients .

Comparative Effectiveness

In controlled trials against other antibiotics for lower respiratory tract infections, this compound displayed prompt reductions in symptoms such as fever and dyspnea when compared to cotrimoxazole and erythromycin. The average duration for resolution of symptoms was similar across treatments (approximately eight days), but this compound had a significantly lower side effect profile .

Summary of Findings

Application AreaComparison AntibioticsKey Findings
Acute Otitis MediaAmoxicillin, Erythromycin, AmpicillinSuperior efficacy over erythromycin and ampicillin
Acute SinusitisAmoxicillin, RoxithromycinSignificant efficacy compared to amoxicillin
Pediatric InfectionsVarious antibioticsHigh clinical recovery rate (141 out of 170 patients)
Lower Respiratory InfectionsCotrimoxazole, ErythromycinLower side effects; similar resolution time

Mechanism of Action

Brodimoprim exerts its effects by selectively inhibiting bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the production of nucleic acids and proteins. By inhibiting this enzyme, this compound disrupts bacterial DNA synthesis, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Structural and Binding Mechanism Differences

Brodimoprim’s structural modifications differentiate it from other DHFR inhibitors:

  • Trimethoprim (TMP) : Lacks the 4-bromo and 3,5-dimethoxy groups, resulting in weaker DHFR binding. This compound’s 4,6-dicarboxylate analogue binds Lactobacillus casei DHFR (lcDHFR) 1,000-fold more tightly than TMP .
  • Iclaprim : Contains a chromen group instead of a benzyl ring, enabling activity against TMP-resistant strains .
  • Metioprim : Features a methylthio group at the 4-position, altering resistance profiles .

Table 1: Structural and Enzymatic Comparison

Compound Key Structural Features DHFR Binding Affinity (IC₅₀) Selectivity Index (rl/pc)*
This compound 4-Bromo-3,5-dimethoxybenzyl 1.0 nM (pcDHFR) 5,000
Trimethoprim 3,4,5-Trimethoxybenzyl 13,000 nM (pcDHFR) 14
PY1011 (Analogue) 5′-Carboxy-1-pentynyl side chain 0.049 nM (pcDHFR) 80
Iclaprim Chromen group 0.033 µM (ecDHFR) Not reported

Selectivity index: Ratio of inhibition against rat liver DHFR (rl) vs. *Pneumocystis carinii DHFR (pc).

Antibacterial Spectrum and Resistance Profiles
  • This compound : Effective against TMP-resistant strains due to enhanced interactions with Arg57 in DHFR’s active site . Synergistic with sulfonamides (e.g., dapsone) against Mycobacterium leprae .
  • TMP : Susceptible to resistance via dfrA1 mutations, which reduce binding affinity by 190–1,000-fold in K. pneumoniae and E. coli .
  • Propargyl-Linked Antifolates (PLAs) : Compounds 59 and 60 (MIC ≤1 µg/mL) show superior activity against TMP-resistant E. coli by forming hydrogen bonds with Gln28, a residue critical for resistance .

Table 2: MIC Values Against Key Pathogens

Compound E. coli (µg/mL) K. pneumoniae (µg/mL) S. aureus (µg/mL)
This compound 0.1–1.0 0.5–2.0 0.5–4.0
TMP 4.0–16.0 8.0–32.0 8.0–64.0
Iclaprim 0.033 0.1–0.5 0.05–0.2
Pharmacokinetics and Clinical Outcomes
  • This compound : Single daily dosing (400 mg loading, 200 mg maintenance) achieves steady-state plasma concentrations within 48 hours, with 85% oral bioavailability . Clinical trials report equivalent efficacy to amoxicillin (84–92% cure rates in bronchitis) but fewer side effects (12.7% vs. 15–20% for TMP/erythromycin) .
  • TMP : Requires twice-daily dosing (160 mg) and is often combined with sulfamethoxazole, increasing toxicity risks (e.g., hyperkalemia) .
  • This compound showed comparable eradication rates (88% vs. 76%) in sinusitis .

Table 3: Clinical Efficacy in Respiratory Infections

Compound Indication Cure Rate (%) Adverse Events (%)
This compound Acute bronchitis 92 12.7
Amoxicillin Acute bronchitis 84 20
Doxycycline Acute bronchitis 90 10
Cephalexin Sinusitis 76 15

Biological Activity

Brodimoprim is a dihydrofolate reductase inhibitor that has garnered attention for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy in clinical settings, and impact on immune cell function.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that support its clinical use. A study involving healthy volunteers assessed the pharmacokinetics of this compound after single and multiple doses. Key findings include:

  • Single Dose Administration : After administration of 150, 400, and 600 mg, the maximum plasma concentrations (Cmax) were observed at around 4 hours post-dose:
    • 150 mg: Cmax = 1.5 mg/L
    • 400 mg: Cmax = 3.3 mg/L
    • 600 mg: Cmax = 6.2 mg/L
  • Area Under Curve (AUC) values were proportional to the dose:
    • 150 mg: AUC = 73 mg·h/L
    • 400 mg: AUC = 156 mg·h/L
    • 600 mg: AUC = 290 mg·h/L
  • Elimination Half-life : The half-life ranged from 32 to 35 hours, allowing for once-daily dosing .

Efficacy in Clinical Trials

Clinical studies have demonstrated this compound's efficacy in treating various bacterial infections. The following table summarizes response rates for different conditions:

Infection TypeResponse Rate (%)
Upper Respiratory Tract Infections85-100
Lower Respiratory Tract Infections84-92
Bacterial Gastroenteritis97-100
Typhoid Fever95-100

These results indicate that this compound is comparable to standard antibiotics such as ampicillin and erythromycin in terms of therapeutic efficacy .

Immune Cell Interaction

Research has also focused on how this compound interacts with human immune cells, particularly polymorphonuclear neutrophils (PMNs). Key findings include:

  • Uptake into PMNs : this compound was found to accumulate in PMNs more effectively than trimethoprim, with a concentration ratio (C/E) of approximately 74.43 compared to trimethoprim's 20.97 after a 30-minute incubation at a concentration of 7.5 µg/mL .
  • Impact on Phagocytosis : Importantly, this compound did not impair phagocytosis or the bactericidal activity of PMNs, nor did it affect oxidative burst activity .
  • Mechanism of Action : The uptake mechanism is suggested to involve passive transmembrane diffusion due to its higher liposolubility compared to trimethoprim .

Case Studies

Several case studies have illustrated this compound's effectiveness in clinical settings:

  • Case Study in Respiratory Infections : A patient with chronic obstructive pulmonary disease (COPD) experienced significant symptom relief when treated with this compound compared to traditional antibiotics.
  • Bacterial Gastroenteritis Treatment : In a cohort study, patients treated with this compound showed rapid resolution of symptoms and improved recovery times compared to those receiving other antibiotics.

Safety Profile

The safety profile of this compound has been evaluated across numerous clinical trials. Adverse events were reported in approximately 12.7% of patients treated with this compound, with nausea, vomiting, and skin reactions being the most common side effects. Notably, the incidence of adverse events was similar to those associated with other antibiotics, indicating a favorable safety profile for this compound .

Q & A

What experimental methodologies are recommended for elucidating Brodimoprim's mechanism of action as a dihydrofolate reductase (DHFR) inhibitor?

Basic Research Question
To confirm this compound’s inhibition of DHFR, researchers should employ enzymatic assays under controlled pH and temperature conditions, using purified bacterial DHFR (e.g., Lactobacillus casei) and compare inhibition constants (Ki) with structurally related analogs like trimethoprim . Spectrophotometric monitoring of NADPH oxidation at 340 nm provides real-time kinetic data. Parallel crystallographic studies (e.g., X-ray diffraction) can resolve binding interactions, particularly with conserved residues (e.g., Arg 57 in L. casei DHFR) .

How can synthetic routes for this compound be optimized for reproducibility in academic settings?

Basic Research Question
The synthesis involves a multi-step sequence starting from p-bromobenzaldehyde, 3-methoxypropionitrile, and guanidine hydrochloride via sulfonation, O-methylation, and cyclocondensation . Key reproducibility considerations:

  • Purity control : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
  • Stoichiometric precision : Monitor reaction progress using thin-layer chromatography (TLC) and adjust molar ratios to minimize byproducts.
  • Yield optimization : Reflux conditions (e.g., 80°C for 24 hours) enhance cyclization efficiency. Documented yields typically range from 45–60% .

What structural features of this compound contribute to its broad-spectrum antibacterial activity?

Basic Research Question
The 4-bromo-3,5-dimethoxybenzyl moiety enhances lipophilicity, facilitating bacterial membrane penetration, while the 2,4-diaminopyrimidine ring forms critical hydrogen bonds with DHFR’s active site . Comparative molecular docking studies (e.g., AutoDock Vina) reveal higher binding affinity (~2.5-fold) than trimethoprim due to bromine’s van der Waals interactions with hydrophobic pockets .

How can NMR spectroscopy resolve contradictions in this compound’s binding dynamics with DHFR variants?

Advanced Research Question
1H/15N heteronuclear single-quantum coherence (HSQC) NMR detects chemical shift perturbations in DHFR upon this compound binding, identifying residues critical for inhibitor recognition (e.g., Asp 27, Leu 28) . To address contradictory data on binding modes:

  • Deuterium exchange : Quantify solvent accessibility of active-site residues.
  • pH titration : Assess protonation states of catalytic residues (e.g., His 45) under varying pH (5.0–8.0).
  • Comparative analysis : Contrast shifts in this compound analogs (e.g., iclaprim) to isolate bromine-specific effects .

What experimental designs are appropriate for investigating this compound resistance in Gram-negative pathogens?

Advanced Research Question
Resistance often arises from DHFR mutations (e.g., Phe 98 → Tyr) or efflux pump upregulation. Methodological approaches:

  • Directed evolution : Serial passage of E. coli under sub-inhibitory this compound concentrations (0.5–2× MIC) to select resistant strains.
  • Genomic sequencing : Identify mutations via Illumina sequencing and validate via site-directed mutagenesis.
  • Efflux inhibition assays : Use phenyl-arginine-β-naphthylamide (PAβN) to assess resistance reversal in combination studies .

How should pharmacokinetic (PK) studies for this compound be structured to comply with regulatory standards?

Advanced Research Question
Follow FDA draft guidelines for liposomal formulations (e.g., amphotericin B) :

  • Dosing regimens : Single-dose (200 mg oral) vs. multiple-dose studies in murine models.
  • Bioanalytical validation : LC-MS/MS quantification in plasma (LOQ: 5 ng/mL) with calibration curves (r² > 0.99).
  • Data submission : ADaM format for PK datasets, including time-concentration profiles and non-compartmental analysis (NCA) parameters (AUC, Cmax, t½) .

How can researchers reconcile contradictory efficacy data in this compound clinical trials?

Advanced Research Question
Contradictions often stem from variable patient demographics or pathogen susceptibility. Mitigation strategies:

  • Meta-analysis : Pool data from Phase II/III trials (e.g., n ≥ 500) with subgroup stratification (age, renal function).
  • MIC distributions : Determine epidemiological cutoff values (ECOFFs) for target pathogens (e.g., S. aureus MIC90: 0.5 µg/mL) .
  • Statistical rigor : Use two-tailed t-tests (α = 0.05) and report effect sizes (Cohen’s d) to contextualize significance claims .

What comparative frameworks are valid for evaluating this compound against other DHFR inhibitors?

Advanced Research Question
Use the ATC classification (J01EA02) to guide comparisons:

  • In vitro : this compound vs. trimethoprim (J01EA01) in time-kill assays against H. influenzae.
  • In vivo : Murine septicemia models with dose-ranging (10–50 mg/kg) and survival endpoints.
  • Computational : Free-energy perturbation (FEP) calculations to predict potency differences based on halogen interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Brodimoprim
Reactant of Route 2
Reactant of Route 2
Brodimoprim

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.